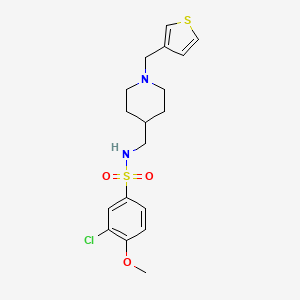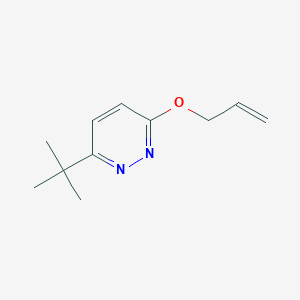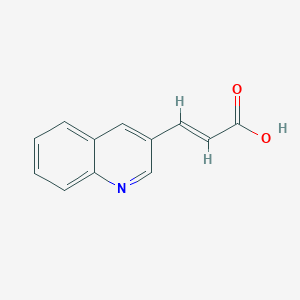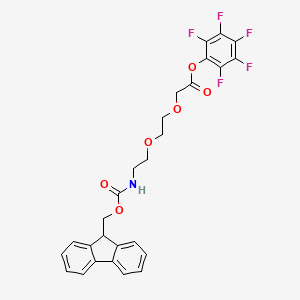![molecular formula C17H21N5O3S B2404974 (4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034453-26-2](/img/structure/B2404974.png)
(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone: . This compound features a piperazine ring substituted with a pyridine-3-sulfonyl group and a tetrahydropyrazolo[1,5-a]pyridine moiety, making it a subject of interest for its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyridine derivatives[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 .... One common synthetic route includes the following steps:
Preparation of Piperazine Derivative: : The piperazine ring is synthesized through a reaction involving the appropriate starting materials, such as diethanolamine and chloroacetyl chloride[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Introduction of Pyridine-3-sulfonyl Group: : The pyridine-3-sulfonyl group is introduced through a sulfonylation reaction, where pyridine-3-sulfonyl chloride is reacted with the piperazine derivative under controlled conditions[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Formation of Tetrahydropyrazolo[1,5-a]pyridine Moiety: : The tetrahydropyrazolo[1,5-a]pyridine moiety is constructed through a cyclization reaction, often involving a 1,3-dipolar cycloaddition or a similar process[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Final Condensation: : The final step involves the condensation of the piperazine-sulfonyl derivative with the tetrahydropyrazolo[1,5-a]pyridine derivative to form the target compound[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine and piperazine rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions can occur at the sulfonyl or pyridine positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Reagents like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has shown potential in several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of this compound is still under investigation, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes and receptors involved in various biological processes. The compound may exert its effects through binding to these targets, leading to modulation of their activity.
Comparación Con Compuestos Similares
This compound is similar to other piperazine and pyridine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:
Piperazine derivatives: : These compounds share the piperazine ring but may have different substituents.
Pyridine derivatives: : These compounds contain the pyridine ring but differ in their substituents and functional groups.
The uniqueness of this compound lies in its specific combination of the piperazine ring, pyridine-3-sulfonyl group, and tetrahydropyrazolo[1,5-a]pyridine moiety, which contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
(4-pyridin-3-ylsulfonylpiperazin-1-yl)-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c23-17(15-13-19-22-7-2-1-5-16(15)22)20-8-10-21(11-9-20)26(24,25)14-4-3-6-18-12-14/h3-4,6,12-13H,1-2,5,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKXTSIORMGLAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)
![(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2404895.png)
![2-(naphthalen-1-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2404900.png)
![4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2404901.png)

![1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2404907.png)


![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2404910.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2404912.png)

